molecular formula C10H28N2O4S B022879 gamma-Methylbutyl-ammonium sulfate CAS No. 102395-94-8

gamma-Methylbutyl-ammonium sulfate

Cat. No.: B022879
CAS No.: 102395-94-8
M. Wt: 185.24 g/mol
InChI Key: BHIHPZFEQAQAFU-UHFFFAOYSA-N
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Description

Gamma-Methylbutyl-ammonium sulfate: is a quaternary ammonium compound with the molecular formula C10H28N2O4S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Methylbutyl-ammonium sulfate can be synthesized through a series of chemical reactions involving the alkylation of amines with alkyl halides, followed by the addition of sulfuric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: Gamma-Methylbutyl-ammonium sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Gamma-Methylbutyl-ammonium sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is employed in industrial processes, such as the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of gamma-Methylbutyl-ammonium sulfate involves its interaction with molecular targets and pathways within cells. The compound can disrupt cellular membranes, leading to cell lysis and death. It may also interfere with enzymatic activities and metabolic pathways, contributing to its antimicrobial properties.

Comparison with Similar Compounds

  • Tetrabutylammonium sulfate
  • Tetramethylammonium sulfate
  • Hexadecyltrimethylammonium sulfate

Comparison: Gamma-Methylbutyl-ammonium sulfate is unique due to its specific alkyl chain length and structure, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

IUPAC Name

3-methylbutan-1-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.H2O4S/c1-5(2)3-4-6;1-5(2,3)4/h5H,3-4,6H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDYRUZLCTUOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907473
Record name Sulfuric acid--3-methylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102395-94-8
Record name Sulfuric acid, bis(3-methylbutylamine) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--3-methylbutan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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